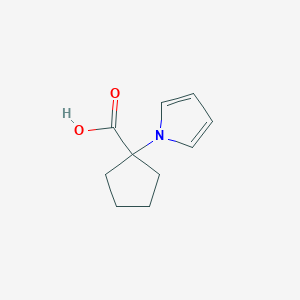

1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-pyrrol-1-ylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9(13)10(5-1-2-6-10)11-7-3-4-8-11/h3-4,7-8H,1-2,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVZLIHRWQLKTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251102-81-4 |

Source

|

| Record name | 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic Acid

This guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, a molecule of significant interest to researchers and professionals in the field of drug development. The pyrrole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2] The unique electronic and structural properties of the pyrrole ring allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2] This document will detail a logical and experimentally validated approach to the synthesis of the title compound, emphasizing the underlying chemical principles and providing practical, step-by-step protocols.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate synthesis of two key building blocks, followed by their condensation to form the final product. The chosen strategy is a two-step process:

-

Synthesis of the α-amino acid precursor: 1-Aminocyclopentane-1-carboxylic acid is synthesized via the Strecker amino acid synthesis, a classic and reliable method for the preparation of α-amino acids.[3][4][5]

-

Formation of the pyrrole ring: The pyrrole moiety is constructed through the Paal-Knorr pyrrole synthesis, which involves the condensation of the primary amine of the α-amino acid with a 1,4-dicarbonyl equivalent.[6][7][8]

This approach offers several advantages, including the use of readily available starting materials, high-yielding reactions, and straightforward purification procedures.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of the aminocyclopentane carboxylic acid intermediate, followed by the construction of the pyrrole ring.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid via Strecker Synthesis

The Strecker synthesis is a powerful one-pot, three-component reaction that efficiently produces α-amino acids from an aldehyde or ketone.[3][4][5] In this step, cyclopentanone is converted to the corresponding α-aminonitrile, which is subsequently hydrolyzed to yield the desired 1-aminocyclopentane-1-carboxylic acid.

Reaction Mechanism

The reaction proceeds through the initial formation of an imine from the reaction of cyclopentanone with ammonia (generated in situ from ammonium chloride). The cyanide ion then attacks the imine carbon to form an α-aminonitrile. Finally, acid-catalyzed hydrolysis of the nitrile group affords the carboxylic acid.

Caption: Mechanism of the Strecker synthesis for 1-aminocyclopentane-1-carboxylic acid.

Experimental Protocol

Materials:

-

Cyclopentanone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is added to a stirred solution of cyclopentanone (1.0 eq) in ethanol.

-

A solution of potassium cyanide (1.1 eq) in water is then added dropwise to the mixture, maintaining the temperature below 20°C with an ice bath.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting solution is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

-

-

Hydrolysis to the Amino Acid:

-

The crude α-aminonitrile is added to concentrated hydrochloric acid.

-

The mixture is heated at reflux for 6 hours.

-

The solution is then cooled to room temperature and the pH is adjusted to 6 with a concentrated ammonium hydroxide solution.

-

The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum to afford 1-aminocyclopentane-1-carboxylic acid as a white solid.

-

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| Cyclopentanone | 84.12 | 1.0 | (user defined) |

| Ammonium chloride | 53.49 | 1.2 | (calculated) |

| Potassium cyanide | 65.12 | 1.1 | (calculated) |

Table 1: Reagent quantities for the Strecker synthesis.

Part 2: Synthesis of this compound via Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[6][7][8] In this final step, 1-aminocyclopentane-1-carboxylic acid is reacted with 2,5-dimethoxytetrahydrofuran, a stable and easy-to-handle equivalent of succinaldehyde, to yield the target molecule.

Reaction Mechanism

Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde. The primary amine of the amino acid then condenses with the two carbonyl groups of succinaldehyde, followed by cyclization and dehydration to form the aromatic pyrrole ring.[6]

Caption: Mechanism of the Paal-Knorr synthesis for the final product.

Experimental Protocol

Materials:

-

1-Aminocyclopentane-1-carboxylic acid

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of 1-aminocyclopentane-1-carboxylic acid (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-Aminocyclopentane-1-carboxylic acid | 129.16 | 1.0 | (user defined) |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 | (calculated) |

Table 2: Reagent quantities for the Paal-Knorr synthesis.

Characterization of this compound

While no specific experimental spectroscopic data for the title compound is readily available in the literature, the expected data can be predicted based on the analysis of structurally similar compounds, such as pyrrole-2-carboxylic acid and other N-substituted pyrroles.[1][9][10][11]

Expected Spectroscopic Data:

-

¹H NMR:

-

The two protons on the C2 and C5 positions of the pyrrole ring are expected to appear as a triplet around 6.7-6.9 ppm.

-

The two protons on the C3 and C4 positions of the pyrrole ring are expected to appear as a triplet around 6.1-6.3 ppm.

-

The protons of the cyclopentane ring will likely appear as multiplets in the range of 1.5-2.5 ppm.

-

The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid is expected around 175-180 ppm.

-

The carbons of the pyrrole ring are expected in the aromatic region, with C2/C5 appearing around 120-125 ppm and C3/C4 around 108-112 ppm.

-

The quaternary carbon of the cyclopentane ring attached to the nitrogen and the carboxyl group will be in the range of 60-70 ppm.

-

The other carbons of the cyclopentane ring will appear in the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹.

-

A sharp C=O stretch for the carboxylic acid will be observed around 1700-1725 cm⁻¹.

-

C-H stretching vibrations of the pyrrole and cyclopentane rings will be in the 2800-3100 cm⁻¹ region.

-

C=C stretching of the pyrrole ring will be around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) is expected at m/z = 179.09.

-

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white solid |

Table 3: Predicted physical and spectroscopic properties.

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis for this compound. The described methodology, employing the Strecker and Paal-Knorr reactions, provides a practical route for obtaining this valuable compound for further research and development in medicinal chemistry. The provided protocols and characterization data serve as a solid foundation for any scientist embarking on the synthesis of this and related molecules.

References

-

The Journal of Organic Chemistry.

-

South African Journal of Chemistry.

-

The Journal of Organic Chemistry.

-

PubMed.

-

ResearchGate.

-

PMC - PubMed Central.

-

ResearchGate.

-

MDPI.

-

Organic Chemistry Portal.

-

The Journal of Organic Chemistry.

-

PMC - NIH.

-

ResearchGate.

-

PubChem.

-

Wikipedia.

-

Organic Chemistry Portal.

-

RGM College Of Engineering and Technology.

-

ChemicalBook.

-

Master Organic Chemistry.

-

MDPI.

-

Thieme Connect.

-

PubChem.

-

Organic Chemistry Portal.

-

NROER.

-

PubChem.

-

SpectraBase.

-

Google Patents.

-

MedSchoolCoach.

-

PubChem.

-

Master Organic Chemistry.

-

SciSupplies.

-

PMC - PubMed Central.

-

ResearchGate.

-

PubChem.

-

Google Patents.

-

ChemSrc.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum [chemicalbook.com]

- 10. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological targets. This guide provides a detailed technical overview of the core physicochemical characteristics of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, a molecule of interest for medicinal chemists and drug development professionals. While experimental data for this specific compound is not extensively available in public literature, this document synthesizes predicted properties, established analytical methodologies, and expert insights to offer a robust framework for its evaluation.

This guide is structured to provide not just data, but a deeper understanding of the interplay between the molecule's structure and its functional properties. We will delve into its fundamental characteristics, explore its solubility and lipophilicity, and outline the established experimental protocols for their precise determination. The causality behind experimental choices is explained, ensuring that this document serves as a practical and educational resource for researchers in the field.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its broader physicochemical behavior. Here, we examine the essential properties of this compound.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 1251102-81-4[1]

-

Canonical SMILES: C1CCC(C1)(C(=O)O)N2C=CC=C2[2]

-

InChI: InChI=1S/C10H13NO2/c12-9(13)10(5-1-2-6-10)11-7-3-4-8-11/h3-4,7-8H,1-2,5-6H2,(H,12,13)[2]

Predicted Physicochemical Data Summary

The following table summarizes key predicted physicochemical properties. It is crucial to note that these are computationally derived values and experimental verification is essential for any drug development program.

| Property | Predicted Value | Data Source |

| Molecular Weight | 179.22 g/mol | Calculated |

| Monoisotopic Mass | 179.09464 Da | PubChem[2] |

| XlogP | 1.4 | PubChem[2] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Spectroscopic Characterization

While a specific synthesis for this compound is not detailed in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway

A potential synthesis could involve the reaction of 1-aminocyclopentane-1-carboxylic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions, a common method for pyrrole synthesis known as the Paal-Knorr synthesis.

Caption: Conceptual synthetic workflow for the target compound.

Predicted Spectroscopic Data

Spectroscopic analysis is critical for structural elucidation and purity assessment. Based on the functional groups present, the following spectral characteristics are anticipated.

2.2.1. ¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12 ppm.[3][4]

-

Pyrrole Protons: Two distinct signals, likely multiplets or triplets, are anticipated in the aromatic region (around 6-7 ppm) corresponding to the α and β protons of the pyrrole ring.

-

Cyclopentane Protons: A series of multiplets would be observed in the aliphatic region (around 1.5-2.5 ppm) corresponding to the methylene groups of the cyclopentane ring.

2.2.2. ¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 165-185 ppm.[3][4]

-

Pyrrole Carbons: Signals in the aromatic region (around 100-120 ppm).

-

Quaternary Carbon (Cyclopentane): The carbon atom of the cyclopentane ring attached to both the pyrrole and the carboxylic acid will appear as a distinct quaternary signal.

-

Cyclopentane Methylene Carbons: Signals in the aliphatic region (around 20-40 ppm).

2.2.3. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.[3]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹.[3]

-

C-N Stretch and C-H Bending (Pyrrole): Characteristic absorptions in the fingerprint region.

Solubility and Dissolution

Aqueous solubility is a critical determinant of a drug's bioavailability.[5] Understanding and quantifying this property is a cornerstone of preclinical development.

Theoretical Considerations

The presence of both a lipophilic pyrrole and cyclopentane moiety, along with a polar carboxylic acid group, suggests that this compound will exhibit pH-dependent solubility. In acidic media, the carboxylic acid will be protonated and less soluble, while in neutral to basic media, it will be deprotonated to the more soluble carboxylate form.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[5][6]

3.2.1. Protocol: Shake-Flask Solubility Assay

-

Preparation of Buffers: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[7]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.

-

Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity and pKa

Lipophilicity and the acid dissociation constant (pKa) are intertwined properties that profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's differential solubility in a biphasic system of octanol and water, representing its lipophilicity.[8] The predicted XlogP of 1.4 for this compound suggests a balanced hydrophilic-lipophilic character.

4.1.1. Experimental Determination of LogP

The shake-flask method is a reliable technique for LogP determination.[8]

-

System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.

-

Compound Addition: Dissolve a known amount of the compound in one of the phases.

-

Partitioning: Combine the two phases in a separatory funnel and shake vigorously to facilitate partitioning. Allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanolic layers using an appropriate analytical technique.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the pKa of the carboxylic acid group is a critical parameter.

4.2.1. Experimental Determination of pKa

Potentiometric titration is a highly accurate method for pKa determination.[10][11]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water with a co-solvent if necessary).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH). Record the pH after each addition of the titrant.[12]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[13]

Sources

- 1. This compound, 95.0%, 1g [scisupplies.eu]

- 2. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. acdlabs.com [acdlabs.com]

- 9. Introduction to log P and log D in drug development [pion-inc.com]

- 10. pKa and log p determination | PPTX [slideshare.net]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid structural elucidation

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the number and types of carbon environments.

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.

I will now proceed to write the technical guide, structuring it logically with sections for introduction, synthesis, and a detailed breakdown of the spectroscopic analysis. I will create Graphviz diagrams to illustrate the elucidation workflow and key structural correlations. I will also compile the necessary data into tables and generate a comprehensive reference list.

Final Answer Generation Plan:

-

Introduction:

-

Briefly introduce 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid and its significance (if any can be inferred from related structures).

-

State the objective of the guide: to provide a comprehensive framework for its structural elucidation.

-

Present a Graphviz diagram outlining the overall analytical workflow.

-

-

Synthesis:

-

Propose a plausible synthetic route based on established organic chemistry principles (e.g., a variation of the Paal-Knorr pyrrole synthesis or nucleophilic substitution).

-

Provide a step-by-step experimental protocol for the proposed synthesis.

-

Include a Graphviz diagram illustrating the reaction mechanism.

-

-

Structural Elucidation:

-

Mass Spectrometry (MS):

-

Predict the expected molecular ion peak and common fragmentation patterns.

-

Present a table of predicted m/z values for key fragments.

-

Explain how HRMS confirms the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Describe the expected characteristic absorption bands for the carboxylic acid and pyrrole moieties.

-

Present a table summarizing these key IR peaks.

-

-

¹H NMR Spectroscopy:

-

Predict the chemical shifts, multiplicities, and integration values for all proton signals.

-

Explain the reasoning behind these predictions based on the electronic environment of the protons.

-

Present a comprehensive table of predicted ¹H NMR data.

-

-

¹³C NMR Spectroscopy:

-

Predict the chemical shifts for all carbon atoms.

-

Explain the rationale for the predicted shifts.

-

Present a table of predicted ¹³C NMR data.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Explain how COSY would confirm proton-proton couplings within the cyclopentane ring and the pyrrole ring.

-

Describe how HSQC would correlate proton signals with their directly attached carbon atoms.

-

Detail the key long-range correlations expected in the HMBC spectrum that would unambiguously connect the pyrrole ring, the cyclopentane ring, and the carboxylic acid group.

-

Include a Graphviz diagram illustrating the key HMBC correlations.

-

-

-

-

Summarize the combined spectroscopic evidence that unequivocally confirms the structure of this compound.

-

-

References:

-

Compile a numbered list of all cited sources with titles, sources, and clickable URLs.### An In-depth Technical Guide to the Structural Elucidation of this compound

-

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound, this compound. In the absence of extensive existing literature for this specific molecule, this document outlines a logical, multi-technique spectroscopic approach, grounded in fundamental principles of analytical chemistry and organic spectroscopy.[1] We present a plausible synthetic pathway and detail the requisite steps for unambiguous structural confirmation through a combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy. This guide is intended to serve as a robust methodological template for researchers engaged in the synthesis and characterization of new chemical entities, particularly those incorporating heterocyclic and carbocyclic moieties.

1. Introduction and Strategic Overview

The intersection of heterocyclic and carbocyclic scaffolds in medicinal chemistry often yields compounds with unique pharmacological profiles. This compound is a molecule that combines the aromatic, electron-rich pyrrole ring with a functionalized cyclopentane core.[2] Such structures are of interest for their potential to interact with biological targets in three-dimensional space. The pyrrole moiety is a key component in numerous natural products and pharmaceuticals, while the cyclopentane ring can serve as a rigid scaffold to orient functional groups.[2][3][4]

The definitive confirmation of a molecule's structure is the bedrock of all subsequent chemical and biological investigation. This guide provides an integrated analytical workflow for the elucidation of this compound, ensuring a self-validating system of cross-referenced data.

2. Proposed Synthesis

A logical and efficient synthesis is paramount. A plausible route involves a nucleophilic substitution reaction between the potassium salt of pyrrole and a suitable electrophile, methyl 1-bromocyclopentane-1-carboxylate, followed by saponification.

2.1. Synthetic Protocol

Step 1: Deprotonation of Pyrrole

-

To a stirred suspension of potassium hydride (KH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add freshly distilled pyrrole (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases, indicating the formation of potassium pyrrolide.

Step 2: Nucleophilic Substitution

-

Cool the potassium pyrrolide solution back to 0 °C.

-

Add a solution of methyl 1-bromocyclopentane-1-carboxylate (1.05 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to stir at room temperature overnight.

Step 3: Saponification and Workup

-

Quench the reaction by the slow addition of water.

-

Add a solution of lithium hydroxide (LiOH, 3.0 equivalents) in water/methanol.

-

Heat the mixture to 50 °C and stir for 4-6 hours until TLC or LC-MS analysis indicates complete hydrolysis of the ester.

-

Cool the mixture to room temperature and remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH ~3 with 1M HCl at 0 °C.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography.

3. Spectroscopic Elucidation Cascade

The purified product is subjected to a suite of spectroscopic analyses to confirm its identity. The molecular formula is C₁₀H₁₃NO₂ and the molecular weight is 179.22 g/mol .[5]

3.1. High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement, which is crucial for determining the elemental composition of the molecule, thereby validating the molecular formula.

Expected Results: An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis in positive mode should reveal the protonated molecular ion [M+H]⁺.

| Ion Species | Calculated m/z |

| [C₁₀H₁₃NO₂ + H]⁺ | 180.1019 |

| [C₁₀H₁₃NO₂ + Na]⁺ | 202.0838 |

Table 1: Predicted HRMS Data.[1] The observation of these ions within a 5 ppm mass accuracy window would provide strong evidence for the molecular formula C₁₀H₁₃NO₂.

3.2. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[6] For our target compound, the most characteristic signals will arise from the carboxylic acid and the pyrrole ring.

Expected Absorptions:

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹.[7][8][9] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the condensed phase.[10]

-

C-H Stretches: Aliphatic C-H stretches from the cyclopentane ring will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹, characteristic of a carboxylic acid carbonyl group.[6]

-

Pyrrole Ring C=C Stretches: Medium intensity bands can be expected in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Pyrrole | Aromatic C-H Stretch | ~3100 | Medium |

| Cyclopentane | Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Pyrrole | C=C Stretch | 1400 - 1600 | Medium |

Table 2: Key Expected Infrared Absorption Frequencies.

3.3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃)

Rationale: ¹H NMR provides detailed information about the electronic environment, number, and connectivity of protons in the molecule.

Predicted Spectrum Analysis:

-

Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically >10 ppm (e.g., ~12.0 ppm). This signal will disappear upon the addition of a drop of D₂O, confirming the presence of an exchangeable acidic proton.[7][8]

-

Pyrrole Protons (4H): The pyrrole ring has two sets of chemically non-equivalent protons. The protons at positions 2 and 5 (α to the nitrogen) will be in a similar environment, as will the protons at positions 3 and 4 (β to the nitrogen). Due to the aromatic nature of the pyrrole ring, these protons will appear as two distinct multiplets, likely around 6.7 ppm (α-protons) and 6.1 ppm (β-protons), each integrating to 2H.

-

Cyclopentane Protons (8H): The eight protons on the cyclopentane ring are diastereotopic. They will likely appear as complex, overlapping multiplets in the aliphatic region, estimated to be between 1.8 and 2.5 ppm. The protons on the carbons adjacent to the quaternary center may be slightly further downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~12.0 | Broad Singlet | 1H | Deshielded acidic proton, H-bonding. |

| Pyrrole H-2, H-5 | ~6.7 | Triplet (t) | 2H | Aromatic, α to Nitrogen. |

| Pyrrole H-3, H-4 | ~6.1 | Triplet (t) | 2H | Aromatic, β to Nitrogen. |

| Cyclopentane CH₂ | 1.8 - 2.5 | Multiplet (m) | 8H | Aliphatic protons in a rigid ring system. |

Table 3: Predicted ¹H NMR Spectral Data.

3.4. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, CDCl₃)

Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about the type of carbon (quaternary, CH, CH₂, CH₃).

Predicted Spectrum Analysis:

-

Carbonyl Carbon (-COOH): This quaternary carbon will be the most deshielded, appearing in the range of 175-185 ppm.[8][9]

-

Pyrrole Carbons: The α-carbons (C2, C5) are expected around 120 ppm, while the β-carbons (C3, C4) should appear slightly upfield, around 108 ppm.

-

Quaternary Cyclopentane Carbon (C1): The sp³ carbon atom attached to the nitrogen and the carboxyl group will be a quaternary carbon, expected around 60-70 ppm.

-

Cyclopentane Methylene Carbons (-CH₂-): The four methylene carbons of the cyclopentane ring will appear in the aliphatic region. Due to symmetry, two distinct signals are expected, likely in the range of 25-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OOH | ~180 | Carbonyl carbon, highly deshielded. |

| Pyrrole C -2, C -5 | ~120 | Aromatic, α to Nitrogen. |

| Pyrrole C -3, C -4 | ~108 | Aromatic, β to Nitrogen. |

| Cyclopentane C -1 | ~65 | Quaternary sp³ carbon attached to N and COOH. |

| Cyclopentane C -2, C -5 | ~38 | Aliphatic methylene, adjacent to C1. |

| Cyclopentane C -3, C -4 | ~26 | Aliphatic methylene, β to C1. |

Table 4: Predicted ¹³C NMR Spectral Data.

3.5. 2D NMR Spectroscopy

Rationale: While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It will confirm the coupling between the α- and β-protons of the pyrrole ring and show the coupling network within the cyclopentane ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4 (e.g., pairing the pyrrole protons at ~6.7 ppm with the carbon at ~120 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons.

Key Expected HMBC Correlations:

-

Pyrrole to Cyclopentane Linkage: A correlation between the α-protons of the pyrrole ring (H-2, H-5 at ~6.7 ppm) and the quaternary carbon of the cyclopentane ring (C1 at ~65 ppm) is the definitive proof of the N-C bond.

-

Carboxyl to Cyclopentane Linkage: A correlation from the cyclopentane protons adjacent to the quaternary center (H-2, H-5) to the carbonyl carbon (-COOH at ~180 ppm) confirms the attachment of the carboxylic acid to the ring.

-

Intra-ring Correlations: Correlations within the pyrrole and cyclopentane rings will further validate the assignments made from 1D NMR.

Sources

- 1. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mgr.ymilab.com [mgr.ymilab.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Synthetic Elucidation of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental data for this specific compound, this document synthesizes foundational spectroscopic principles and data from analogous structures to forecast its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties. Furthermore, a robust synthetic protocol is proposed, offering a practical pathway for its laboratory preparation. This guide is intended to serve as a valuable resource for researchers in drug development and chemical synthesis, enabling them to identify, characterize, and utilize this compound in their scientific endeavors.

Introduction

This compound incorporates three key structural motifs: a five-membered aromatic pyrrole ring, a cyclopentane scaffold, and a carboxylic acid functionality. This unique combination of a planar, electron-rich aromatic system and a saturated carbocyclic ring appended with a polar, acidic group suggests a wide range of potential applications, from serving as a rigid scaffold in drug design to acting as a functional monomer in polymer chemistry. An in-depth understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in any synthetic endeavor.

This guide will systematically detail the predicted spectroscopic data, explaining the rationale behind the expected observations based on the electronic and structural properties of the molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Predicted Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, initiated by the ionization of the molecule.

A Technical Guide to the Discovery and Isolation of Novel Pyrrole Derivatives for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules and functional materials.[1][2][3] Its presence in fundamental natural products like heme, chlorophyll, and vitamin B12 underscores its critical role in biological systems.[4] In the realm of medicinal chemistry, pyrrole derivatives have emerged as privileged scaffolds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5][6] The versatility of the pyrrole core, allowing for diverse substitutions, has fueled continuous interest in the discovery and development of novel derivatives with tailored therapeutic applications.[7][8]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the methodologies for the discovery and isolation of novel pyrrole derivatives, from rational design and synthesis to extraction from natural sources and rigorous characterization. The focus is on providing not just protocols, but also the underlying scientific principles and practical insights to empower researchers in this dynamic field.

Part 1: Synthetic Strategies for Novel Pyrrole Scaffolds

The construction of the pyrrole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a variety of substituted derivatives. Modern advancements have further refined these methods, offering improved yields, milder reaction conditions, and greater functional group tolerance.

The Paal-Knorr Pyrrole Synthesis: A Classic Condensation

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for preparing substituted pyrroles.[9][10] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[10][11][12]

Mechanism: The reaction typically proceeds under neutral or weakly acidic conditions.[12] The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[10][13] The use of a weak acid, such as acetic acid, can accelerate the reaction.[12]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Disubstituted Pyrrole

This protocol describes a modern, efficient variation of the Paal-Knorr synthesis utilizing microwave irradiation to reduce reaction times and improve yields.[14][15]

Materials:

-

1,4-Diketone (e.g., hexane-2,5-dione)

-

Primary amine (e.g., aniline) or ammonium acetate

-

Glacial acetic acid (catalyst)

-

Ethanol

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave reactor vial, combine the 1,4-diketone (1 mmol), the primary amine (1.2 mmol), and glacial acetic acid (0.5 mL) in ethanol (5 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 120-150°C for 10-30 minutes.[15] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure pyrrole derivative.[16]

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis is a versatile multicomponent reaction that allows for the construction of highly substituted pyrroles from simple starting materials.[17][18] The reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[17]

Mechanism: The reaction initiates with the formation of an enamine intermediate from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the final pyrrole product.[17]

Workflow for Hantzsch Pyrrole Synthesis and Library Generation

The Hantzsch synthesis is particularly well-suited for combinatorial chemistry and the generation of compound libraries for high-throughput screening.[8]

Caption: Workflow for Hantzsch Pyrrole Synthesis and Library Generation.

Modern Synthetic Innovations

Recent years have seen the development of novel and more efficient methods for pyrrole synthesis, often guided by the principles of green chemistry.[1] These include:

-

Microwave-Assisted Synthesis: As demonstrated in the Paal-Knorr protocol, microwave irradiation significantly accelerates reaction rates and often improves yields for various pyrrole syntheses.[15][19][20]

-

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer high atom economy and synthetic efficiency.[21]

-

Catalysis: The use of transition metal catalysts (e.g., gold, palladium) and organocatalysts has enabled the synthesis of functionalized pyrroles from a wider range of substrates.[2]

Part 2: Isolation of Pyrrole Derivatives from Natural Sources

Nature is a rich reservoir of complex and biologically active pyrrole-containing compounds, particularly pyrrolizidine alkaloids.[22] The extraction and isolation of these compounds from plant material is a critical first step in their discovery and characterization.

Extraction of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of natural products found in numerous plant families, such as Asteraceae and Boraginaceae.[22][23] Their extraction requires careful optimization to ensure high recovery and minimize degradation.

General Protocol for Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol provides a general workflow for the extraction of pyrrolizidine alkaloids from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol

-

Aqueous acid (e.g., 1% tartaric acid in methanol or dilute HCl)[24]

-

Ammonia solution

-

Chloroform or dichloromethane

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Soxhlet apparatus or sonicator

Procedure:

-

Extraction: The powdered plant material is extracted with an acidified alcoholic solvent (e.g., methanol with 1% tartaric acid) using a Soxhlet apparatus, sonication, or maceration.[24] The acidic conditions aid in the extraction of the basic alkaloids.

-

Acid-Base Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is dissolved in dilute aqueous acid and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes.

-

The aqueous layer is then basified with ammonia solution to a pH of 9-10.[25]

-

The free-base alkaloids are then extracted into an organic solvent like chloroform or dichloromethane.[25][26]

-

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkaloid mixture.

Purification by Chromatographic Techniques

The crude extract, whether from synthesis or natural product isolation, is a mixture of compounds that requires purification to isolate the novel pyrrole derivative. Column chromatography is the most common and versatile technique for this purpose.[27]

Table 1: Comparison of Chromatographic Techniques for Pyrrole Purification

| Technique | Stationary Phase | Mobile Phase | Application |

| Flash Column Chromatography | Silica gel or Alumina | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | Primary purification of synthetic reaction mixtures and natural product extracts.[28] |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 (reversed-phase) or Silica (normal-phase) | Acetonitrile/Water or Methanol/Water gradients (reversed-phase) | Final purification of small quantities of compounds to high purity. |

| Thin Layer Chromatography (TLC) | Silica gel or Alumina plates | Various solvent systems | Rapid monitoring of reaction progress and selection of solvent systems for column chromatography.[29] |

Part 3: Structural Elucidation and Characterization

Once a novel pyrrole derivative has been isolated and purified, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Characterization Workflow

A systematic approach to spectroscopic analysis is crucial for the complete characterization of a new compound.[30]

Caption: A systematic workflow for the spectroscopic characterization of novel pyrrole derivatives.

Key Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules.[30][31]

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[29]

-

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[31]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C-N) within the molecule.[29]

-

X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray crystallography provides the definitive three-dimensional structure.[31][32]

Part 4: Evaluation of Biological Activity

A primary motivation for the discovery of novel pyrrole derivatives is their potential as therapeutic agents. Therefore, once a new compound is synthesized and characterized, it is essential to evaluate its biological activity.

Antimicrobial Activity Screening

Pyrrole derivatives have shown significant promise as antibacterial and antifungal agents.[4][7][33]

Protocol: Disc Diffusion Assay for Antibacterial Screening

This is a standard preliminary method to assess the antibacterial activity of a novel compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile paper discs

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (e.g., Ciprofloxacin)[33]

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare a bacterial lawn by evenly spreading a standardized inoculum of the test organism onto the surface of a nutrient agar plate.

-

Impregnate sterile paper discs with a known concentration of the test compound solution.

-

Place the discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[34]

Anticancer and Anti-inflammatory Assays

Many pyrrole derivatives exhibit potent anticancer and anti-inflammatory properties.[6][32][35]

Table 2: Common Assays for Evaluating Anticancer and Anti-inflammatory Activity

| Activity | Assay | Principle |

| Anticancer | MTT or MTS Assay | Measures cell viability and proliferation by assessing the metabolic activity of cells. A reduction in signal indicates cytotoxicity.[32] |

| Anticancer | Apoptosis Assays (e.g., Caspase-3/7) | Detects the activation of caspases, which are key enzymes in the apoptotic pathway, indicating that the compound induces programmed cell death.[6] |

| Anti-inflammatory | COX-2 Inhibition Assay | Measures the ability of the compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[5][35] |

| Anti-inflammatory | Cytokine Production Assay | Quantifies the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like LPS.[6] |

Conclusion

The discovery and isolation of novel pyrrole derivatives is a multifaceted process that combines the elegance of organic synthesis, the resourcefulness of natural product chemistry, and the precision of analytical science. This guide has provided a comprehensive framework for researchers in this field, covering key synthetic strategies, isolation techniques, characterization methods, and biological evaluation assays. By understanding and applying these principles, scientists can continue to unlock the vast potential of the pyrrole scaffold in the development of new medicines and advanced materials.

References

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Patel, D., Shah, D., Patel, K., Patel, A., Bambharoliya, T., Mahavar, A., & Patel, A. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry, 21(7), 717-741. Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Piloty−Robinson Synthesis of 3,4-Disubstituted Pyrroles. (2007). The Journal of Organic Chemistry. Retrieved from [Link]

-

Kamboj, M., Bajpai, S., & Banik, B. K. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Current Organic Chemistry, 27(7), 559-567. Retrieved from [Link]

-

Recent Advancements in Pyrrole Synthesis. (2020). PMC - PubMed Central. Retrieved from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. Retrieved from [Link]

-

Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Estevez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. Retrieved from [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. Retrieved from [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. Retrieved from [Link]

-

Xuan, D. D. (2020). Recent Progress in the Synthesis of Pyrroles. Current Organic Chemistry, 24(6), 622-657. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrroles. (n.d.). SciSpace. Retrieved from [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. Retrieved from [Link]

-

Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. (2012). PubMed. Retrieved from [Link]

-

Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pharmacia. Retrieved from [Link]

-

Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Hantzsch pyrrole synthesis. (n.d.). Grokipedia. Retrieved from [Link]

-

Abou-Elmagd, W. S. I., Aziz, A. A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. Retrieved from [Link]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity. (2012). Der Pharma Chemica. Retrieved from [Link]

-

Microwave assisted synthesis of poly substituted pyrroles. (n.d.). ResearchGate. Retrieved from [Link]

-

The Hantzsch pyrrole synthesis. (1970). Canadian Science Publishing. Retrieved from [Link]

-

Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. (1995). Analyst (RSC Publishing). Retrieved from [Link]

-

Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022). PMC - NIH. Retrieved from [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC - NIH. Retrieved from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Communications. Retrieved from [Link]

-

Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. (2020). PMC. Retrieved from [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). NIH. Retrieved from [Link]

-

Lagerindicine, a New Pyrrole Alkaloid Isolated from the Flowers of Lagerstroemia indica Linnaeus. (2020). PMC - PubMed Central. Retrieved from [Link]

-

Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. (1984). Analytical Chemistry. Retrieved from [Link]

-

Study of Novel Pyrrole Derivatives. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

-

Comprehensive extraction of pyrrolizidine alkaloids from plant material. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - PubMed Central. Retrieved from [Link]

-

Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. (2012). ResearchGate. Retrieved from [Link]

-

How to remove excess pyrrole from a reaction mixture?. (2020). ResearchGate. Retrieved from [Link]

-

Separation techniques: Chromatography. (2016). PMC - NIH. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. rgmcet.edu.in [rgmcet.edu.in]

- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 15. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 16. researchgate.net [researchgate.net]

- 17. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Lagerindicine, a New Pyrrole Alkaloid Isolated from the Flowers of Lagerstroemia indica Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. japsonline.com [japsonline.com]

- 27. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. derpharmachemica.com [derpharmachemica.com]

- 35. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Modeling of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic Acid

This guide provides a comprehensive technical framework for the theoretical modeling of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid. It is intended for researchers, computational chemists, and drug development professionals engaged in the in-silico analysis of novel small molecules. This document emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound approach to predicting the molecule's physicochemical and electronic properties.

Introduction: The Rationale for Modeling this compound

The molecule this compound integrates three key pharmacophoric features: a pyrrole ring, a cyclopentane scaffold, and a carboxylic acid moiety. The pyrrole ring is a common motif in numerous biologically active compounds, including anticancer agents.[1][2] The cyclopentane ring introduces a three-dimensional element that can be crucial for specific binding interactions with biological targets.[3][4] The carboxylic acid group is a versatile functional group that can participate in hydrogen bonding and salt bridge formation, significantly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[3]

Given the absence of extensive experimental data for this specific molecule in publicly available literature[5], theoretical modeling becomes an indispensable tool for elucidating its structural and electronic characteristics. This guide outlines a systematic approach using Density Functional Theory (DFT) and molecular dynamics to predict its properties, thereby providing a foundation for its potential applications in drug discovery and materials science.

Molecular Model Construction and Conformational Analysis

A critical first step in the theoretical modeling of a flexible molecule like this compound is the identification of its low-energy conformers. The conformational landscape is primarily determined by the puckering of the cyclopentane ring and the orientation of the pyrrole and carboxylic acid substituents.

Conformational Search of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in a continuous state of pseudo-rotation between two main puckered conformations: the "envelope" and the "twist".[6][7][8] A thorough conformational search is essential to identify the most stable arrangement of the cyclopentane ring in the full molecule.

Experimental Protocol: Cyclopentane Ring Conformational Search

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Dihedral Angle Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles within the cyclopentane ring.

-

Geometry Optimization: Subject each identified local minimum to a full geometry optimization using a computationally efficient DFT method (e.g., B3LYP/6-31G(d)).

-

Energy Profiling: Compare the relative energies of the optimized conformers to identify the most stable puckering of the cyclopentane ring.

Orientation of Substituents

The rotational freedom around the C-N bond connecting the cyclopentane and pyrrole rings, and the C-C bond connecting the cyclopentane and carboxylic acid groups, gives rise to additional conformers.

Experimental Protocol: Substituent Orientation Analysis

-

Dihedral Scans: For the lowest energy cyclopentane conformer, perform relaxed scans of the dihedral angles defining the orientation of the pyrrole and carboxylic acid groups.

-

Full Optimization and Energy Comparison: Optimize the resulting minima at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) and compare their relative energies to determine the global minimum energy conformation.

The following diagram illustrates the key rotational degrees of freedom to be considered in the conformational analysis.

Caption: Key conformational variables in this compound.

Quantum Chemical Calculations: A DFT-Based Approach

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for studying organic molecules. The choice of functional and basis set is critical for obtaining reliable results.

Geometry Optimization and Vibrational Analysis

The starting point for most quantum chemical calculations is to find the equilibrium geometry of the molecule.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software Selection: Utilize a widely validated quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Method Selection: Employ a hybrid functional, such as B3LYP, which has a proven track record for organic molecules. For improved accuracy, especially for non-covalent interactions, a range-separated functional like CAM-B3LYP can be used.[9][10] A Pople-style basis set, such as 6-311+G(d,p), is a suitable choice for this system, as it includes polarization and diffuse functions to accurately describe the electronic structure.

-

Solvation Model: To account for the influence of a solvent, employ an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). Water is a common choice for biological relevance.

-

Optimization: Perform a full geometry optimization of the lowest energy conformer.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with future experimental data.

Prediction of Molecular Properties

Once the optimized geometry is obtained, a wealth of molecular properties can be calculated.

| Property | Description | Computational Method |

| Electronic Properties | ||

| Dipole Moment | A measure of the molecule's overall polarity. | Calculated directly from the optimized electron density. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and electronic transitions. | Obtained from the molecular orbital energies. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, revealing regions of positive and negative charge and potential sites for electrophilic and nucleophilic attack. | Calculated from the optimized wavefunction. |

| Spectroscopic Properties | ||

| IR and Raman Spectra | Predicted vibrational spectra that can be compared with experimental data for structural validation. | Derived from the calculated vibrational frequencies and intensities. |

| NMR Spectra | Predicted 1H and 13C chemical shifts, which are crucial for structural elucidation. | Calculated using the Gauge-Independent Atomic Orbital (GIAO) method. |

| Thermodynamic Properties | ||

| Enthalpy and Gibbs Free Energy | Thermodynamic quantities that can be used to predict the spontaneity of reactions and the relative stability of isomers. | Calculated from the vibrational frequencies and electronic energy. |

| Acidity (pKa) | ||

| pKa | A measure of the acidity of the carboxylic acid group, which is critical for its behavior in biological systems. | Can be predicted using thermodynamic cycles (e.g., the direct method) that involve calculating the Gibbs free energy of deprotonation in solution. The inclusion of explicit water molecules in the calculation can improve accuracy.[9][11] A reliable protocol involves using the CAM-B3LYP functional with an implicit solvent model and two explicit water molecules hydrogen-bonded to the carboxylic acid.[9] |

The following diagram outlines the workflow for the quantum chemical calculations.

Caption: Workflow for DFT-based property prediction.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. This is particularly useful for understanding its interactions with its environment, such as a solvent or a biological receptor.

Experimental Protocol: Molecular Dynamics Simulation

-

Force Field Selection: Choose a suitable force field for organic molecules, such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations).

-

System Setup: Place the optimized structure of this compound in a periodic box of solvent (e.g., water).

-

Minimization: Energy minimize the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then run a short simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system.

-

Production Run: Perform a longer simulation (nanoseconds to microseconds) to collect data on the molecule's dynamic behavior.

-

Analysis: Analyze the trajectory to study conformational changes, hydrogen bonding dynamics with the solvent, and other dynamic properties.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical modeling of this compound. By combining conformational analysis, DFT calculations, and molecular dynamics simulations, a detailed understanding of its structural, electronic, and dynamic properties can be achieved.

The predictive power of these computational methods provides valuable insights in the absence of experimental data. The calculated properties, such as the MEP, HOMO-LUMO gap, and pKa, can guide the rational design of future experiments and inform the potential applications of this molecule in medicinal chemistry and materials science. Future work should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions presented in this guide.

References

-

Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link][9][11]

-

Kabi, A., & -, K. (2025). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters, 6(3), 212-222. [Link]

-

Pezzola, S., Sabuzi, F., Galloni, P., & Conte, V. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1259. [Link][9][10]

-

Lawler, R., Liu, Y.-H., Majaya, N., Allam, O., Ju, H., Kim, J. Y., & Jang, S. S. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A, 125(39), 8712–8722. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link][5]

-

SciSpace. (2015). Conformational analysis of cycloalkanes. [Link][6]

-

Dalal Institute. (n.d.). Conformations of Cycloalkanes (Upto Six Membered Rings). Retrieved January 20, 2026, from [Link][7]

-

Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link][8]

-

Cîrstea, E.-M., Pîrnău, A., Ghioc, G.-L., Bîcu, E., & Tigoianu, R. (2018). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 23(10), 2469. [Link][1]

-

Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link][2]

-

Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link][3]

-

Rampulla, R. A., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(18), 4474–4478. [Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. scispace.com [scispace.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Pyrrole-Containing Carboxylic Acids

Introduction

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in a vast array of biologically active molecules.[3] When functionalized with a carboxylic acid, the pyrrole scaffold gains a key handle for modulating physicochemical properties such as solubility and for forming amide bonds, further expanding its utility in drug design.[4] Pyrrole-containing carboxylic acids are integral to the structure of numerous pharmaceuticals, including the blockbuster cholesterol-lowering drug atorvastatin (Lipitor®).[5][6]

This technical guide provides an in-depth exploration of the core synthetic methodologies for accessing pyrrole-containing carboxylic acids. As a senior application scientist, this guide moves beyond a simple recitation of reaction schemes. Instead, it delves into the mechanistic underpinnings of each transformation, providing field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important area of synthetic chemistry.

I. The Paal-Knorr Pyrrole Synthesis: A Cornerstone of Pyrrole Formation

The Paal-Knorr synthesis is a classic and widely used method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][7] Its enduring appeal lies in its operational simplicity and the ready availability of the starting materials.[5]

A. Mechanism of the Paal-Knorr Synthesis